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Compound of Interest

4-(2,6-Difluoro-3-
Compound Name:

bromobenzyl)morpholine
CAS No.: 1428234-63-2

Cat. No.: B3240151

Get Quote

Executive Summary & Compound Utility

4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS: 1428234-63-2) is a specialized building
block used in the synthesis of kinase inhibitors and CNS-active agents. Its structural core
combines a morpholine moiety (solubilizing group) with a poly-halogenated benzyl scaffold.

The Analytical Challenge: Unlike standard benzyl morpholines, the presence of fluorine atoms
at the 2 and 6 positions introduces complex spin-spin coupling systems (

and

). This guide demonstrates how to leverage these couplings as "fingerprints" for unambiguous
structural assignment, comparing the target against the simpler 4-(3-Bromobenzyl)morpholine.

Comparative Overview
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Experimental Protocol: Synthesis & Sample
Preparation

To ensure spectral reproducibility, the following protocol outlines the synthesis and preparation
of the analytical sample. This workflow minimizes paramagnetic impurities (from Pd residues if
using coupling) or hydrolysis byproducts.

Synthesis Workflow (Nucleophilic Substitution)

The compound is synthesized via

displacement of bromide from 2,6-difluoro-3-bromobenzyl bromide by morpholine.

Workup:

Reagents: Reaction: Dilute w/ EtOAC Purification: NMR Prep:
2,6-Difluoro-3-bromobenzyl bromide ——# K2CO3, MeCN ——p> Wash H20/Brine —» Flash Column —— Dissolve 10mg in
+ Morpholine (1.2 eq) Reflux, 4h (Hex/EtOAc 4:1) 0.6mL CDCI3

Dry MgS0O4

Click to download full resolution via product page

Caption: Optimized workflow for isolation of analytical-grade benzyl morpholine derivatives.

NMR Acquisition Parameters
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Solvent:

(Chloroform-d) with 0.03% TMS.

Concentration: 15 mg/0.6 mL.

Temperature: 298 K.

H Parameters: 400 MHz, spectral width 12 ppm, 30° pulse, d1 = 2.0s.

C Parameters: 100 MHz, proton-decoupled, d1 = 3.0s (to allow relaxation of quaternary C-F
carbons).

Spectral Analysis: H NMR

The proton spectrum of the 2,6-difluoro derivative is distinct due to long-range H-F coupling.
A. Benzylic Position (The "Triplet" Test)
In the non-fluorinated 3-bromo analogue, the benzylic

connecting the morpholine to the ring appears as a sharp singlet at

ppm. In the 2,6-difluoro target, this signal splits into a triplet due to coupling with the two
equivalent fluorine atoms at positions 2 and 6.

e Shift:

ppm (Deshielded by F).
o Multiplicity: Triplet (

).
e Coupling Constant:

Hz.

B. Morpholine Ring

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The morpholine protons appear as two distinct triplets (or broad multiplets depending on
resolution):

ppm (

C. Aromatic Region (Structural Logic)

The 2,6-difluoro-3-bromo substitution pattern leaves only two aromatic protons: H4 and H5.

e H4 (parato C1, ortho to Br): Appears as a dt (doublet of triplets) or ddd. It couples to H5
(ortho,

Hz) and F2/F6 (long range). The proximity to Bromine deshields it.

o H5 (meta to C1): Appears as a td (triplet of doublets) due to coupling with H4 and the strong
coupling to the adjacent F6 (

Hz).
Comparison Table:

H NMR Data
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4-(3-
. 4-(2,6-Difluoro-3- ( .
Position . Bromobenzyl)morpholine
bromobenzyl)morpholine

(Ref)
Solvent
_ 3.65 ppm (t,
Benzylic 3.48 ppm (s)
Hz)

Morpholine O- 3.70 ppm (1) 3.70 ppm (t)

Morpholine N- 2.50 ppm (1) 2.43 ppm (t)

Aromatic H 7.35 (H4), 6.85 (H5) 7.50 (s), 7.39 (d), 7.18 (1)

Spectral Analysis: C NMR (The Fingerprint)

The

C spectrum is the definitive confirmation tool. The fluorine atoms cause large splittings that
allow assignment of every carbon atom without 2D experiments.

C-F Coupling Constants (Diagnhostic Rules)
o (Direct): ~240-250 Hz (Huge doublet).

e (Ortho): ~15-25 Hz.
e (Meta): ~5-10 Hz.

e (Para): ~2—3 Hz (Often unresolved broadening).

Assighment Logic

e C2 & C6 (C-F): These appear as a doublet of doublets (dd) or a "pseudo-triplet" if shifts are
identical.

o Shift:
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ppm.
o Splitting:
Hz.

e C1 (Quaternary Benzyl): The carbon attached to the morpholine-methyl group.

o Shift:

ppm.

o Splitting: Triplet (

) due to simultaneous coupling to F2 and F6 (

Hz).
e C3(C-Br):
o Shift:

ppm.

o Splitting: Doublet or dd (Coupled to F2,
Hz).

e Benzylic

o Shift:

ppm.

o Splitting: Triplet (

) (

Hz). Note: In the non-fluorinated analogue, this is a singlet at 62 ppm.
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Target Signal Selection

Aromatic Region Aliphatic Region
(100-165 ppm) (50-70 ppm)
Splitting > 200 Hz? Benzylic CH2
(C-F Bond) (~53 ppm, t)

No Yes

Splitting ~20 Hz? Assign C2/C6
(Ortho/C1) (~160 ppm, dd)

Triplet \Doublet

Assign C1 Assign C3-Br
(~115 ppm, t) (~108 ppm, dd)

Click to download full resolution via product page

Caption: Decision tree for assigning

C signals based on C-F coupling magnitude.

Conclusion & Recommendations

For researchers utilizing 4-(2,6-Difluoro-3-bromobenzyl)morpholine, the

C NMR spectrum is the primary validation tool. The diagnostic triplet at C1 (~115 ppm) and the

benzylic carbon (~53 ppm) instantly distinguish it from mono-fluorinated or non-fluorinated
impurities.

Quality Control Check:
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e If the benzylic proton signal (3.65 ppm) is a singlet, your reaction has failed (likely starting
material or wrong isomer).

« If the benzylic proton signal is a triplet, the 2,6-difluoro substitution pattern is intact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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